Thiolan-2-ylmethanol

Description

Chemical Identity

The compound is systematically named (Thiolan-2-yl)methanol according to IUPAC nomenclature. It is also known by several synonyms, including Tetrahydrothiophene-2-methanol and 2-(Hydroxymethyl)tetrahydrothiophene. researchgate.netcymitquimica.com Its unique chemical structure is registered under the CAS Number 38518-31-9 . cymitquimica.com

Molecular Formula and Weight

The molecular formula of Thiolan-2-ylmethanol is C₅H₁₀OS , corresponding to a molecular weight of approximately 118.2 g/mol . sigmaaldrich.com

| Identifier | Value |

|---|---|

| IUPAC Name | (Thiolan-2-yl)methanol |

| Synonyms | Tetrahydrothiophene-2-methanol, 2-(Hydroxymethyl)tetrahydrothiophene |

| CAS Number | 38518-31-9 |

| Molecular Formula | C₅H₁₀OS |

| Molecular Weight | 118.2 g/mol |

Physical Properties

Detailed experimental data on the physical properties of this compound, such as its melting point, boiling point, and solubility, are not extensively documented in readily available literature. Commercial suppliers often describe it as a liquid. For the related aromatic compound, 2-Thiophenemethanol, the boiling point is reported to be between 206.00 and 207.00 °C at 760.00 mm Hg, and it is soluble in water. nih.gov However, these values should not be directly attributed to the saturated analogue, this compound.

Structural Information

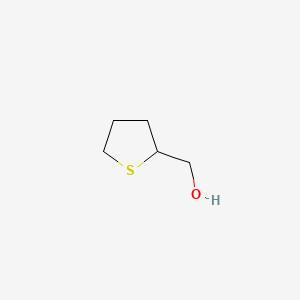

The structure of this compound consists of a five-membered saturated ring containing one sulfur atom, with a hydroxymethyl group attached to the carbon atom adjacent to the sulfur.

Spectroscopic Data

Specific experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are not widely available in public databases. For the analogous aromatic compound, 2-Thiophenemethanol, extensive spectroscopic data exists. For instance, its ¹H NMR spectrum shows characteristic signals for the thiophene (B33073) ring protons and the methylene (B1212753) protons of the hydroxymethyl group. nih.gov Its mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. nih.gov While this data provides a reference, the spectral characteristics of this compound would differ significantly due to the absence of the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

thiolan-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWMXACNCKOLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38518-31-9 | |

| Record name | thiolan-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiolan 2 Ylmethanol

Direct Synthetic Routes to the Thiolane Scaffold with Hydroxyl Functionality

These methods focus on constructing the thiolane (tetrahydrothiophene) ring from acyclic precursors, incorporating the hydroxymethyl group at the C2 position during the cyclization process or setting a precursor for its formation.

Ring-Closing Strategies: Cyclization Reactions to Form the S-Heterocycle

The formation of the thiolane ring is a key step in the synthesis of Thiolan-2-ylmethanol. Ring-closing strategies often involve intramolecular reactions where a sulfur nucleophile attacks an electrophilic carbon to form the five-membered heterocycle. While direct synthesis of this compound via cyclization is not extensively documented, analogous cyclizations provide a blueprint for potential routes.

One common approach involves the cyclization of halo-mercaptans. For instance, a precursor like 5-halo-1-hydroxypentan-2-thiol could theoretically undergo intramolecular nucleophilic substitution, where the thiol group displaces the halide to form the this compound ring. The challenge lies in the synthesis of such specific acyclic precursors.

Another strategy is the intramolecular cyclization of epoxy-alcohols. The ring opening of a 4,5-epoxy-alcohol by a sulfur nucleophile can lead to the formation of a substituted thiolane. nih.gov While typically used for oxygen heterocycles like tetrahydropyrans, this principle can be adapted for sulfur-based systems. nih.gov For example, the reaction of a suitable epoxy substrate with a sulfur nucleophile like sodium sulfide (B99878) could initiate a cascade leading to the thiolane ring.

More complex, multi-component reactions can also yield thiophene (B33073) derivatives, which can subsequently be reduced to the thiolane scaffold. researchgate.net For example, the reaction of 2-ynals with thioamides can assemble 2-aminothienyl ether derivatives through a cascade of aldol (B89426) condensation, intramolecular cyclization, and conjugate addition. researchgate.net These thiophene products would then require further modification (hydrolysis, reduction) to yield this compound.

Stereoselective Approaches: Asymmetric Synthesis of Chiral this compound

Producing enantiomerically pure this compound requires stereoselective control during the synthesis. This is typically achieved using either chiral catalysts or chiral auxiliaries. sigmaaldrich.com

Asymmetric catalysis employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction. For the synthesis of chiral thiolane derivatives, transition-metal catalysts are often employed. mdpi.com For example, the enantioselective synthesis of a related compound, (thiolan-2-yl)diphenylmethanol, has been achieved featuring a Shi epoxidation as a key step, which utilizes a chiral catalyst.

Chiral thioether-based ligands have also emerged as useful tools in developing catalysts for asymmetric synthesis, where the sulfur atom plays a key role in the reaction pathway. rsc.org While specific applications to this compound are not detailed, chiral phosphoramide-Zn(II) complexes have been used for the asymmetric reduction of related ketones like phenyl(thiophen-2-yl)methanone, yielding chiral alcohols with high enantioselectivity. researchgate.net Such catalytic systems could potentially be adapted for the stereoselective reduction of a carbonyl precursor to chiral this compound.

Table 1: Examples of Chiral Catalyst Systems in Related Syntheses

| Catalyst/Ligand System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Shi Epoxidation Catalyst | Asymmetric Epoxidation | Olefinic Precursor | Up to 92% |

| Chiral Phosphoramide-Zn(II) | Asymmetric Reduction | Aromatic Ketone | Up to 98% |

Data compiled from studies on related chiral sulfur compounds and asymmetric catalytic methods. mdpi.comresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.comwikipedia.org

Evans' oxazolidinone auxiliaries are widely used for stereoselective reactions, including alkylations and aldol reactions. researchgate.net In a potential synthesis of chiral this compound, an achiral thiolane precursor with a carboxylic acid group could be coupled to a chiral auxiliary like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Subsequent stereoselective functionalization at the alpha-position could be performed before the auxiliary is cleaved to reveal the chiral center.

Sulfur-containing chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have gained popularity as they can offer superior effectiveness in certain asymmetric transformations compared to their oxo-analogs. scielo.org.mx These auxiliaries have proven effective in aldol reactions and Michael additions. scielo.org.mx A strategy for this compound could involve attaching a chiral thiazolidinethione auxiliary to a suitable precursor to control the stereochemistry during a key bond-forming step. researchgate.netscielo.org.mx

Functional Group Interconversions and Modifications on Existing Thiolane Scaffolds

This approach begins with a readily available molecule that already contains the thiolane ring, followed by chemical reactions to introduce or modify functional groups to arrive at the target alcohol.

Reduction of Carbonyl Precursors to the Primary Alcohol

A highly practical and common route to this compound involves the reduction of a carbonyl group at the C2 position of the thiolane ring. The most common precursor for this method is Tetrahydrothiophene-2-carboxylic acid or its ester derivatives. nih.gov

The synthesis often starts with the more accessible aromatic compound, Thiophene-2-carboxylic acid. wikipedia.org This starting material can undergo reduction to saturate the thiophene ring. A notable method is the Birch reduction, using lithium in liquid ammonia, which can reduce thiophene-2-carboxylic acids to a mixture of dihydro- and tetrahydrothiophene (B86538) carboxylic acids. acs.org Subsequent hydrogenation can complete the saturation to yield Tetrahydrothiophene-2-carboxylic acid. nih.gov

Once the saturated carboxylic acid precursor is obtained, it can be reduced to the primary alcohol, this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols. libretexts.orgclockss.org The reaction proceeds by nucleophilic attack of the hydride on the carbonyl carbon. libretexts.org An alternative is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which can then be reduced to the primary alcohol using LiAlH₄ or other reducing agents like diisobutylaluminium hydride (DIBAL-H). libretexts.org

Table 2: Reduction of Carbonyl Precursors to Alcohols

| Precursor | Reducing Agent | Product | Notes |

|---|---|---|---|

| Tetrahydrothiophene-2-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound | Direct reduction of the carboxylic acid. libretexts.org |

| Methyl tetrahydrothiophene-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | This compound | Reduction of the ester. clockss.org |

| Methyl tetrahydrothiophene-2-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | This compound | Can also be used, often at low temperatures to potentially isolate the aldehyde intermediate. libretexts.org |

Transformations of Halogenated or Other Derivatives

A primary and conventional route to this compound involves the chemical reduction of Thiolane-2-carboxylic acid or its ester derivatives. This transformation is a staple in organic synthesis for converting carboxylic acid functionalities into primary alcohols.

The most common and potent reagent used for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comyoutube.com This powerful reducing agent readily converts carboxylic acids and esters to their corresponding alcohols. The reaction with a carboxylic acid, such as Thiolane-2-carboxylic acid, proceeds in a two-step manner. Initially, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with the hydride to form a lithium carboxylate salt and hydrogen gas. youtube.comyoutube.com Subsequently, the carboxylate is reduced to the primary alcohol. An acidic workup is then required to neutralize the reaction mixture and protonate the resulting alkoxide to yield the final alcohol product. youtube.comyoutube.com

The general mechanism for the LiAlH₄ reduction of a carboxylic acid is as follows:

Deprotonation: The acidic proton of the carboxylic acid is removed by a hydride ion.

Coordination: The resulting carboxylate coordinates to the electron-deficient aluminum species.

Nucleophilic Attack: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination & Second Reduction: This intermediate collapses, and after a second hydride addition, the aldehyde intermediate is formed and subsequently reduced to the primary alcohol.

Workup: Acidic workup protonates the alkoxide to give the final alcohol.

Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is a highly effective method, though it is not considered atom-economical due to the generation of aluminum salts as byproducts.

Alternatively, catalytic hydrogenation represents another pathway for the reduction of carboxylic acids and their derivatives. thieme-connect.deyoutube.com This method employs molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.comlibretexts.org While traditionally requiring harsh conditions of high pressure and temperature with catalysts like copper chromite, recent advancements have led to the development of more active and selective homogeneous and heterogeneous catalysts based on metals like ruthenium, rhodium, and platinum that can operate under milder conditions. thieme-connect.deyoutube.com This approach can be more atom-economical than using hydride reagents.

The table below summarizes the key aspects of these reductive transformations.

| Derivative Precursor | Reagent/Catalyst | Typical Conditions | Product | Key Considerations |

| Thiolane-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by acidic workup | This compound | High yield, but requires stoichiometric amounts of a highly reactive reagent and generates significant waste. |

| Ethyl thiolane-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by acidic workup | This compound | Similar to the acid reduction, offering high efficiency. |

| Thiolane-2-carboxylic acid | H₂ / Metal Catalyst (e.g., Ru, Rh, Pt) | Elevated temperature and pressure, solvent | This compound | Potentially more atom-economical and environmentally benign, but may require harsher conditions and specialized catalysts. thieme-connect.deyoutube.com |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into synthetic methods that adhere to the principles of green chemistry. For the synthesis of this compound, this involves developing solvent-free processes, maximizing atom economy, and utilizing biocatalysis.

The reduction of carboxylic acids, a key step in synthesizing this compound from Thiolane-2-carboxylic acid, can be adapted to align with green chemistry principles. One approach is the development of solvent-free reduction methods. For instance, research has shown that sodium borohydride (B1222165) (NaBH₄), a milder and safer reducing agent than LiAlH₄, can effectively reduce carboxylic acids to alcohols under solvent-free conditions when promoted by an activating agent. One such system uses a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃) to activate the carboxylic acid, allowing for a rapid and efficient reduction by NaBH₄ at room temperature. This method has been demonstrated to be effective for a range of aromatic and aliphatic carboxylic acids.

Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, a comparison of different routes reveals varying levels of atom economy.

Hydride Reduction: The use of LiAlH₄ has poor atom economy due to the formation of inorganic byproducts.

Catalytic Hydrogenation: This method is inherently more atom-economical as, in an ideal scenario, all the atoms of the hydrogen molecule are incorporated into the product. rsc.org The catalyst is used in small amounts and can often be recycled.

The table below outlines a comparison of these approaches from a green chemistry perspective.

| Synthetic Approach | Green Chemistry Aspect | Advantages | Disadvantages |

| Solvent-Free NaBH₄ Reduction | Solvent-Free | Reduces solvent waste, potentially safer. | Requires activating agents which may not be fully atom-economical. |

| Catalytic Hydrogenation | Atom Economy | High atom economy, H₂ is a clean reagent, catalyst is recyclable. | May require high pressures and temperatures, and expensive precious metal catalysts. youtube.com |

Biocatalysis offers a highly attractive green alternative for the synthesis of chiral and achiral alcohols, often operating under mild conditions with high selectivity. tudelft.nl The synthesis of this compound could potentially be achieved through the enzymatic reduction of a suitable precursor, such as Thiolane-2-carboxaldehyde.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols, utilizing nicotinamide (B372718) cofactors like NADH or NADPH as the reducing agent. tudelft.nlnih.gov These enzymes are renowned for their high stereoselectivity, which would be particularly valuable for producing enantiomerically pure (R)- or (S)-Thiolan-2-ylmethanol if a prochiral precursor is used. The general reaction catalyzed by an ADH would be:

Thiolane-2-carboxaldehyde + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺

To make this process economically viable, an efficient cofactor regeneration system is essential. This is often achieved by using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a suitable ADH). nih.gov

Another potential biocatalytic route is the reduction of a thioester derivative of Thiolane-2-carboxylic acid. Recent research has shown that some alcohol dehydrogenases are capable of reducing thioesters to the corresponding aldehydes, which are then further reduced in situ to the alcohol. tudelft.nl This opens up the possibility of a one-pot, two-step enzymatic cascade starting from an activated form of Thiolane-2-carboxylic acid.

Furthermore, the enzymatic hydrolysis of an ester precursor, such as Thiolan-2-ylmethyl acetate, using a lipase (B570770) or an esterase could serve as a final deprotection step in a multi-step synthesis. taylorfrancis.com These hydrolytic reactions are typically performed in aqueous media under mild pH and temperature conditions. mdpi.com

The table below summarizes potential biocatalytic routes.

| Biocatalytic Reaction | Enzyme Class | Precursor | Product | Key Advantages |

| Carbonyl Reduction | Alcohol Dehydrogenase (ADH) | Thiolane-2-carboxaldehyde | This compound | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly. nih.govrsc.org |

| Thioester Reduction | Alcohol Dehydrogenase (ADH) | Thiolane-2-carbothioate | This compound | Potential for a one-pot conversion from a carboxylic acid derivative. tudelft.nl |

| Ester Hydrolysis | Lipase / Esterase | Thiolan-2-ylmethyl acetate | This compound | Mild deprotection step, aqueous conditions, high specificity. taylorfrancis.com |

Reactivity and Mechanistic Studies of Thiolan 2 Ylmethanol

Oxidation

The primary alcohol moiety of Thiolan-2-ylmethanol can be oxidized to form either an aldehyde (2-formyltetrahydrothiophene) or a carboxylic acid (2-tetrahydrothiophenecarboxylic acid), depending on the oxidizing agent and reaction conditions. wikipedia.org

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. amazonaws.com Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. wikipedia.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. wikipedia.org The oxidation of heterocyclic alcohols can sometimes be challenging and may require specific catalytic systems. amazonaws.comnih.govacs.orgbham.ac.uk

Esterification

As a primary alcohol, this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. organic-chemistry.orgmdpi.comresearchgate.netmasterorganicchemistry.comlibretexts.org In the context of this compound, reacting it with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will produce the corresponding ester and water. organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either remove the water as it is formed or use an excess of one of the reactants. organic-chemistry.orglibretexts.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Thiolan 2 Ylmethanol

Use in Organic Synthesis

Thiolan-2-ylmethanol serves as a versatile building block in organic synthesis. Its functional groups can be modified to introduce the thiolane moiety into larger, more complex molecules. It is used as an intermediate in the preparation of various heterocyclic compounds and can be a precursor for synthesizing molecules with potential biological activity. aaronchem.com For instance, derivatives of thiolane are investigated for their role in the synthesis of pharmaceutical intermediates. aaronchem.comnih.govnih.gov The enantioselective synthesis of derivatives like (thiolan-2-yl)diphenylmethanol highlights its application in asymmetric catalysis. nih.govfigshare.com

Role in Flavor and Fragrance Industry

Thiol and thioether compounds are well-known for their potent, often sulfurous or savory aromas and are used in trace amounts as flavor and fragrance agents. google.comthegoodscentscompany.com While specific data on this compound's organoleptic properties is limited, related sulfur-containing heterocyclic compounds are utilized to impart specific notes, such as tropical fruit or savory characteristics, to flavor and fragrance compositions. google.comgoogle.com

Potential in Materials Science

Sulfur-containing polymers often exhibit unique properties, such as high refractive indices and good thermal stability. Thiol- and thioether-functionalized molecules can be used as monomers or chain-transfer agents in polymerization processes. The isomeric compound, (Thiolan-3-yl)methanol, is noted for its use in the synthesis of sulfur-containing polymers applicable in materials science. aaronchem.com By analogy, this compound could potentially be incorporated into polymer backbones or used to modify polymer properties for various industrial applications. aaronchem.com

List of Compounds

Applications in Organic Synthesis and Materials Science Non Clinical Focus

Thiolan-2-ylmethanol as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of enantiomerically pure compounds. Its utility as a chiral building block is demonstrated in the design of specialized ligands for asymmetric catalysis and as a key precursor in the total synthesis of complex molecules.

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. The stereogenic center and the coordinating sulfur and oxygen atoms of this compound provide an ideal scaffold for the design of novel chiral ligands. These ligands can then be complexed with various transition metals to create catalysts for a wide range of asymmetric transformations.

One notable example is the synthesis of enantiopure (thiolan-2-yl)diphenylmethanol and its derivatives. nih.gov The benzyl (B1604629) ether derivative of this compound has been successfully employed as a ligand in asymmetric sulfur ylide-mediated epoxidation reactions, achieving high enantioselectivity with up to 92% enantiomeric excess (ee) for a variety of aldehydes. nih.gov The chiral environment created by the this compound-derived ligand directs the approach of the reagents, leading to the preferential formation of one enantiomer of the epoxide product.

The development of chiral thioether ligands for asymmetric catalysis is a broad and active area of research. miamioh.edursc.org These ligands, which can be derived from precursors like this compound, have been utilized in a multitude of catalytic processes, including palladium-catalyzed allylic substitution, asymmetric hydrogenation, and Michael additions. miamioh.edu The structural features of the thioether ligand, such as the nature of the substituents and the chelate ring size, are critical for achieving high catalytic efficiency and stereoselectivity. miamioh.edu

| Aldehyde Substrate | Epoxide Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Benzaldehyde | Styrene oxide | 90% | nih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorostyrene oxide | 92% | nih.gov |

| 2-Naphthaldehyde | 2-Vinylnaphthalene oxide | 88% | nih.gov |

| Cinnamaldehyde | 2-Phenyl-3-vinyloxirane | 85% | nih.gov |

The total synthesis of complex, biologically active natural products often requires the use of chiral building blocks to establish the correct stereochemistry. While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a named complex organic molecule are not extensively documented in readily available literature, its potential as a chiral synthon is evident from the synthesis of related thiolane-containing natural products. The thiolane motif is present in a variety of bioactive compounds, and synthetic access to these molecules often relies on the stereoselective construction of this heterocyclic system. chemrxiv.org

Role in the Development of Novel Organic Reactions and Methodologies

Beyond its role as a chiral building block, this compound and its derivatives can be employed as reagents and substrates in the development of new synthetic methods.

The functional groups of this compound can be manipulated to create reagents for selective chemical transformations. As previously mentioned, a derivative of this compound has been utilized as a key component in a reagent system for asymmetric epoxidation. nih.gov This demonstrates its potential to act as a platform for the development of other stereoselective reagents. For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the adjacent carbon. Alternatively, the sulfur atom of the thiolane ring can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in a variety of transformations, such as Pummerer rearrangements or as chiral Lewis acids. The development of new reagents based on the this compound scaffold is an area ripe for exploration.

In multi-step organic synthesis, the protection and deprotection of functional groups is a critical strategy to avoid unwanted side reactions. nih.gov this compound, with its hydroxyl and thioether functionalities, presents interesting possibilities for the development of novel protecting group strategies. While specific strategies that utilize both the thiolane and hydroxyl moieties in a coordinated or orthogonal manner are not well-documented, the individual protection of these groups is routine.

The hydroxyl group can be protected with a wide variety of standard alcohol protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), benzyl ethers, or esters. nih.gov The choice of protecting group depends on its stability to the reaction conditions in subsequent steps. The thioether of the thiolane ring is generally stable to many reaction conditions but can be sensitive to strong oxidizing agents.

An intriguing, though currently theoretical, application would be the development of an orthogonal protection strategy where the hydroxyl and thiolane moieties are protected with groups that can be removed under different, non-interfering conditions. bham.ac.uk This would allow for the selective manipulation of other functional groups in a complex molecule containing the this compound core. For example, the hydroxyl group could be protected with a base-labile group, while the thioether remains intact, or vice-versa. Such strategies are crucial for the efficient synthesis of complex target molecules. thieme-connect.de

Precursor for Advanced Organic Materials

The unique structure of this compound also suggests its potential as a monomer for the synthesis of advanced organic materials, particularly sulfur-containing polymers. These polymers are of interest due to their unique optical, electronic, and mechanical properties. miamioh.educjps.org

The presence of the hydroxyl group in this compound allows it to be incorporated into polyesters, polyurethanes, or polyethers through condensation polymerization. The thiolane ring would then be a pendant group along the polymer backbone, imparting specific properties to the resulting material.

Furthermore, the thiolane ring itself can potentially undergo ring-opening polymerization (ROP) under certain catalytic conditions. youtube.com ROP of cyclic sulfides is a known method for the synthesis of polythioethers. nih.gov If the hydroxyl group is appropriately protected or derivatized, this compound could serve as a functionalized monomer for ROP, leading to the formation of polythioethers with pendant hydroxyl or other functional groups. These functional groups could then be used for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. The synthesis of functional polymers from sulfur-containing monomers is a rapidly developing field, and this compound represents a promising candidate for the creation of new materials with advanced functionalities. miamioh.eduacs.orgspecialchem.commtu.edu

| Compound Name |

|---|

| This compound |

| (Thiolan-2-yl)diphenylmethanol |

Polymer and Oligomer Synthesis with Thiolane-Derived Monomers

While the direct polymerization of this compound is not extensively documented in readily available literature, the principles of polymer chemistry suggest its potential as a monomer. The hydroxyl group can be a point of polymerization for producing polyesters or polyethers. Furthermore, the thiolane ring itself can be a precursor to polymers through ring-opening polymerization (ROP) under specific catalytic conditions, a method commonly used for other cyclic thioethers and lactones. rsc.orgnih.gov

The synthesis of oligomers, which are molecules consisting of a small number of repeating monomer units, is also a potential application. taylorandfrancis.com For instance, oligomers of related thiophene (B33073) structures have been synthesized and investigated for their electronic properties. mdpi.com Although thiophene is aromatic and thiolan is saturated, this highlights the interest in sulfur-containing oligomers.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Group | Potential Polymer Class | Notes |

| Polycondensation | Hydroxyl group | Polyesters, Polyethers | Requires a co-monomer with appropriate functional groups (e.g., dicarboxylic acids or diols). |

| Ring-Opening Polymerization (ROP) | Thiolane ring | Polythioethers | Would likely require a specific catalyst to initiate ring-opening. rsc.org |

Detailed research into the specific conditions and catalysts required for the polymerization of this compound or its derivatives would be necessary to fully explore its utility in creating novel polymers and oligomers with potentially unique properties conferred by the sulfur-containing heterocyclic ring.

Scaffolds for Dendrimeric and Supramolecular Structures

Dendrimers are highly branched, well-defined macromolecules with a central core, and their synthesis can be approached divergently (from the core out) or convergently (from the outside in). nih.govmdpi.com this compound, with its functional handle (the hydroxyl group), could theoretically serve as a core molecule or as a building block for the branching units (dendrons) in dendrimer synthesis. The presence of the sulfur atom in the thiolan ring could also introduce unique properties to the resulting dendrimer, such as metal-coordinating capabilities or specific interactions.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and van der Waals forces to form larger, organized structures. sigmaaldrich.comnih.gov The hydroxyl group of this compound is capable of forming hydrogen bonds, making it a potential component in the design of self-assembling systems. Thioether derivatives have been incorporated into macrocycles like calixarenes to study their self-assembly and guest-hosting properties. nih.gov Similarly, this compound could be derivatized and used to create novel supramolecular architectures.

Table 2: Potential Roles of this compound in Complex Architectures

| Architecture | Potential Role of this compound | Key Functional Group(s) | Potential Interactions |

| Dendrimers | Core or Branching Unit | Hydroxyl group | Covalent bonding during synthesis |

| Supramolecular Assemblies | Building Block | Hydroxyl group, Thiolane ring | Hydrogen bonding, van der Waals forces |

Further synthetic exploration is required to demonstrate the practical application of this compound as a scaffold in these advanced molecular structures.

Application in Agrochemistry and Specialty Chemicals (as an intermediate)

In the synthesis of agrochemicals and specialty chemicals, intermediates are crucial building blocks that are converted into the final active ingredients. echemi.comreformchem.com Thiols and their derivatives are known to be important in the synthesis of various biologically active compounds, including some pesticides. mdpi.comresearchgate.net

While direct evidence for the use of this compound as an intermediate in commercially significant agrochemicals is not prominent in public literature, its structure suggests potential pathways. The hydroxyl group can be readily converted to other functional groups, and the thiolan ring can be modified. For example, it could potentially be used in the synthesis of thioether or sulfoxide-containing pesticides, leveraging the known bioactivity of such functionalities.

The synthesis of specialty chemicals, a broad category that includes materials for electronics, coatings, and additives, could also utilize this compound. Its properties could be beneficial in creating specialty polymers or as a precursor for organosulfur compounds used in various industrial applications. For instance, related sulfur-containing heterocyclic compounds have been used to create photostabilizers for polymers like PVC. researchgate.net

Table 3: Potential Synthetic Utility of this compound as an Intermediate

| Field | Potential Application | Rationale |

| Agrochemistry | Intermediate for insecticides or fungicides | Incorporation of a sulfur-containing moiety, which is present in some active agrochemical ingredients. mdpi.com |

| Specialty Chemicals | Precursor for polymer additives or electronic materials | The sulfur atom can impart specific properties like refractive index modification or metal binding. |

The exploration of this compound in these fields would involve its incorporation into synthetic routes for new or existing target molecules to assess its impact on their properties and performance.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. For Thiolan-2-ylmethanol, this translates into a concerted effort to move beyond traditional synthetic pathways toward more environmentally benign and efficient alternatives. A primary focus is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.netnih.gov

Researchers are exploring the use of various biocatalysts, such as lipases and oxidoreductases, for the enantioselective synthesis of chiral alcohols, a field directly applicable to producing specific stereoisomers of this compound. researchgate.netmdpi.com The development of enzymatic cascades in one-pot biotransformations presents a promising strategy for converting renewable feedstocks into valuable chemicals like this compound, significantly reducing waste and energy consumption. nih.gov Another avenue involves the use of biomass-derived starting materials, aligning the production of this compound with a circular economy model. rsc.orgmdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable enzymes. | Screening for novel enzymes (lipases, oxidoreductases), process optimization, immobilized enzyme systems for reusability. researchgate.netmdpi.com |

| Renewable Feedstocks | Reduced reliance on petrochemicals, lower carbon footprint, potential for new synthetic pathways. | Identifying and converting biomass-derived platform molecules, integration with biocatalytic steps. mdpi.com |

| Catalytic Routes | High efficiency and atom economy, potential for heterogeneous catalysts that are easily separated and reused. | Development of novel catalysts for C-S bond formation, thiol-promoted coupling reactions. rsc.org |

Exploration of Previously Uncharted Reactivity Modes of this compound

While some reactivity of this compound and its derivatives is known, significant potential for discovering new chemical transformations remains. Research has demonstrated that derivatives like (thiolan-2-yl)diphenylmethanol can act as efficient organocatalysts in asymmetric sulfur ylide-mediated reactions, such as epoxidations and cyclopropanations. nih.govnih.gov This known reactivity of the sulfur atom serves as a launchpad for exploring uncharted modes.

Future research will likely investigate the compound's role in transition metal catalysis, where the sulfur atom could serve as a ligand, influencing the catalytic cycle's efficiency and selectivity. Furthermore, the nucleophilic nature of the thiol group, in combination with the adjacent alcohol, presents opportunities for novel tandem or cascade reactions. Computational studies, such as Density Functional Theory (DFT), could be employed to predict and understand the feasibility of new reaction pathways, such as its participation in cycloaddition reactions or its comparative reactivity against analogous alcohols. rsc.orgrsc.org

Integration into Automated and Flow Chemistry Platforms

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. aragen.com Integrating the synthesis of this compound into automated flow platforms is a key future direction that promises to make its production more efficient and economical. mdpi.com

Flow chemistry is particularly well-suited for handling reactions that are highly exothermic or involve hazardous reagents, making it an attractive option for many organosulfur compound syntheses. aragen.comrsc.org An automated system could allow for multi-step syntheses to be performed sequentially without the need for isolating intermediates, drastically reducing production time and resource consumption. bris.ac.ukmit.edursc.org Such platforms enable rapid optimization of reaction parameters (temperature, pressure, residence time) to maximize yield and purity. nih.gov

Table 2: Projected Benefits of Flow Chemistry for this compound Synthesis

| Benefit | Description |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. aragen.com |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivity. mdpi.com |

| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than using larger reactors. |

| Automation | Reduces manual intervention, improves reproducibility, and allows for high-throughput screening of conditions. bris.ac.ukresearchgate.net |

| Process Integration | Enables the seamless coupling of multiple synthetic and purification steps into a single continuous process. mit.edu |

Advanced Machine Learning and AI Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling data-driven discovery and optimization. nih.govresearchgate.net For this compound, these technologies can be applied across its entire research and development lifecycle. ML algorithms can be trained on reaction data to predict the outcomes of synthetic routes, identify optimal reaction conditions, and even suggest novel pathways that a human chemist might overlook. nd.edumdpi.com

Generative models, a type of AI, could be used to design new derivatives of this compound with specific desired properties, such as enhanced catalytic activity or improved performance in a material matrix. nih.govrsc.org Furthermore, AI can accelerate the discovery of new applications by screening virtual libraries of molecules and predicting their interaction with biological targets or their suitability for advanced materials. youtube.comnih.gov This data-centric approach has the potential to significantly reduce the time and cost associated with traditional trial-and-error experimentation. nih.gov

Expanded Utility in Smart Materials and Responsive Systems

"Smart materials" are materials designed to respond to external stimuli in a controlled and predictable way. The thiolane ring in this compound contains a sulfur atom that is susceptible to oxidation, making it an ideal candidate for incorporation into stimuli-responsive systems. Specifically, it could be used as a building block in materials that respond to reactive oxygen species (ROS). mdpi.com

Drawing parallels with thioketal-based systems, which are cleaved in the presence of ROS, the thiolane moiety could be oxidized to a sulfoxide (B87167) or sulfone. mdpi.com This chemical transformation induces a significant change in polarity and steric profile, which can be harnessed to trigger a macroscopic response. For example, polymers incorporating this compound could be designed to degrade, swell, or release an encapsulated payload (e.g., a drug) in a high-ROS environment, which is characteristic of certain disease states like cancer and inflammation. This opens up exciting possibilities for its use in targeted drug delivery, diagnostic sensors, and self-healing materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thiolan-2-ylmethanol with high purity, and how can reaction conditions be optimized?

- Methodology : Utilize stepwise synthetic protocols, such as nucleophilic substitution or catalytic hydrogenation, with rigorous purification via column chromatography or recrystallization. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor purity via HPLC or GC-MS, ensuring retention times and peak integration align with reference standards .

- Key Considerations : Document reagent stoichiometry, solvent selection (e.g., THF for solubility), and inert atmosphere requirements to minimize oxidation byproducts .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound, and what key spectral markers should be identified?

- Methodology : Employ ¹H/¹³C NMR to verify the thiolane ring protons (δ 2.5–3.5 ppm) and hydroxyl proton (δ 1.5–2.0 ppm). Use IR spectroscopy to confirm the -OH stretch (3200–3600 cm⁻¹) and C-S bond (600–700 cm⁻¹). Cross-validate with mass spectrometry (m/z corresponding to molecular ion [M+H]⁺) .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities in stereochemistry .

Q. How should researchers design experiments to assess the stability of this compound under various environmental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to controlled temperature (40–60°C), humidity (75% RH), and UV light. Quantify degradation products via LC-MS and track changes in physicochemical properties (e.g., pH, color). Include negative controls and replicate trials to ensure statistical validity .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) to handle volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodology : Apply multivariate analysis (e.g., PCA) to identify outlier spectra caused by solvent impurities or tautomerism. Cross-reference with X-ray crystallography to resolve stereochemical conflicts. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign coupling patterns .

- Case Study : If a derivative exhibits unexpected downfield shifts, evaluate hydrogen bonding or solvent polarity effects using solvent-dependent NMR titrations .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodology : Use density functional theory (DFT) to calculate activation energies for proposed reaction mechanisms (e.g., SN2 vs. radical pathways). Validate with kinetic isotope effects (KIE) or Hammett plots. Combine with molecular dynamics (MD) simulations to assess solvent interactions .

- Data Integration : Cross-correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine transition-state models .

Q. What strategies can be employed to analyze the bioactivity of this compound in pharmacological studies while ensuring data reproducibility?

- Methodology : Design dose-response assays (e.g., IC₅₀/EC₅₀ determination) using cell-based models (e.g., HEK293 or primary cultures). Include positive/negative controls (e.g., known agonists/inhibitors) and triplicate measurements. Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to minimize Type I/II errors .

- Ethical Standards : Adhere to institutional guidelines for in vitro/in vivo studies, including cytotoxicity thresholds and ethical review board approvals .

Data Analysis and Reporting

Q. How should researchers structure the "Discussion" section to address unexpected results in this compound studies?

- Framework : Contrast findings with prior literature, explicitly addressing discrepancies (e.g., conflicting bioactivity reports). Propose hypotheses for anomalies, such as isomerization or assay-specific artifacts. Use causal language (e.g., "may arise from...") to balance confidence and caution .

- Example : If a derivative lacks expected antimicrobial activity, discuss potential resistance mechanisms or solubility limitations .

Q. What are best practices for citing spectral data and computational models in manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.